3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde
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Overview
Description
3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with fluorine and iodine atoms, as well as a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . The subsequent iodination of the pyrazole ring can be achieved using molecular iodine in the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the halogen atoms.
Major Products
Oxidation: 3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzoic acid.
Reduction: 3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its structural features allow it to interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: Shares the pyrazole ring and iodine substitution but lacks the benzaldehyde and fluorine groups.
3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but without the iodine substitution.
Uniqueness
3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde is unique due to the combination of fluorine and iodine substitutions on the benzaldehyde core, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C10H6FIN2O |
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Molecular Weight |
316.07 g/mol |
IUPAC Name |
3-fluoro-4-(4-iodopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6FIN2O/c11-9-3-7(6-15)1-2-10(9)14-5-8(12)4-13-14/h1-6H |
InChI Key |
COJCYBVOGGMEFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)N2C=C(C=N2)I |
Origin of Product |
United States |
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